2-Cyclohexen-1-ol, 4-chloro-, acetate, cis-
Overview
Description
2-Cyclohexen-1-ol, 4-chloro-, acetate, cis- is an organic compound with a unique structure that includes a cyclohexene ring, a hydroxyl group, a chlorine atom, and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-ol, 4-chloro-, acetate, cis- typically involves the chlorination of 2-Cyclohexen-1-ol followed by acetylation. The chlorination can be achieved using reagents such as thionyl chloride or phosphorus trichloride under controlled conditions. The acetylation step involves reacting the chlorinated product with acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-ol, 4-chloro-, acetate, cis- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The double bond in the cyclohexene ring can be reduced to form a cyclohexane derivative.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under appropriate conditions.
Major Products
Oxidation: Formation of 4-chloro-2-cyclohexenone.
Reduction: Formation of 4-chloro-cyclohexanol.
Substitution: Formation of 4-methoxy-2-cyclohexen-1-ol or 4-cyano-2-cyclohexen-1-ol.
Scientific Research Applications
2-Cyclohexen-1-ol, 4-chloro-, acetate, cis- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-ol, 4-chloro-, acetate, cis- involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that can exert biological effects. The pathways involved may include oxidative stress response and modulation of signaling cascades.
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexen-1-ol: Lacks the chlorine and acetate groups, making it less reactive in certain chemical reactions.
4-Chloro-2-cyclohexen-1-one: Contains a ketone group instead of a hydroxyl group, leading to different reactivity.
2-Cyclohexen-1-ol, acetate: Lacks the chlorine atom, affecting its substitution reactions.
Uniqueness
2-Cyclohexen-1-ol, 4-chloro-, acetate, cis- is unique due to the presence of both chlorine and acetate groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
acetic acid;(1S,4R)-4-chlorocyclohex-2-en-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO.C2H4O2/c7-5-1-3-6(8)4-2-5;1-2(3)4/h1,3,5-6,8H,2,4H2;1H3,(H,3,4)/t5-,6+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHLISCJPVOTJW-RIHPBJNCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CC(C=CC1O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C1C[C@H](C=C[C@H]1O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70836777 | |
Record name | Acetic acid--(1S,4R)-4-chlorocyclohex-2-en-1-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70836777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82736-39-8 | |
Record name | Acetic acid--(1S,4R)-4-chlorocyclohex-2-en-1-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70836777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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